(tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 2000735-72-6
VCID: VC3148464
InChI: InChI=1S/C10H14OS2/c11-10(9-3-6-13-7-9)8-1-4-12-5-2-8/h3,6-8,10-11H,1-2,4-5H2
SMILES: C1CSCCC1C(C2=CSC=C2)O
Molecular Formula: C10H14OS2
Molecular Weight: 214.4 g/mol

(tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol

CAS No.: 2000735-72-6

Cat. No.: VC3148464

Molecular Formula: C10H14OS2

Molecular Weight: 214.4 g/mol

* For research use only. Not for human or veterinary use.

(tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol - 2000735-72-6

Specification

CAS No. 2000735-72-6
Molecular Formula C10H14OS2
Molecular Weight 214.4 g/mol
IUPAC Name thian-4-yl(thiophen-3-yl)methanol
Standard InChI InChI=1S/C10H14OS2/c11-10(9-3-6-13-7-9)8-1-4-12-5-2-8/h3,6-8,10-11H,1-2,4-5H2
Standard InChI Key HWARLYQUKZDWCS-UHFFFAOYSA-N
SMILES C1CSCCC1C(C2=CSC=C2)O
Canonical SMILES C1CSCCC1C(C2=CSC=C2)O

Introduction

Molecular Description

  • Chemical Name: (Tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol

  • Core Structure:

    • Tetrahydrothiopyran Ring: A six-membered sulfur-containing heterocyclic ring, partially saturated.

    • Thiophene Ring: A five-membered aromatic sulfur-containing heterocycle.

    • Methanol Group: A hydroxymethyl (-CH2OH) functional group attached to the core structure.

Synthesis Pathways

The synthesis of compounds like (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol typically involves multi-step organic reactions. While specific synthesis details for this compound are not readily available in the provided data, similar compounds have been synthesized using the following general strategies:

  • Formation of the Thiopyran Core:

    • Cyclization of sulfur-containing precursors (e.g., mercaptans) with aldehydes or ketones under acidic or basic conditions.

  • Introduction of the Thiophene Ring:

    • Coupling reactions, such as Suzuki or Stille coupling, may be employed to attach a thiophene derivative to the thiopyran core.

  • Addition of Hydroxymethyl Group:

    • Hydroxymethylation via formaldehyde or related reagents can introduce the methanol group at a specific position.

Analytical Characterization

Characterization of this compound would typically involve advanced spectroscopic and analytical techniques:

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR: Signals for aromatic protons from the thiophene ring and aliphatic protons from the tetrahydrothiopyran ring.

    • 13C NMR: Distinct peaks for carbons in aromatic, aliphatic, and hydroxyl-bearing positions.

  • Infrared Spectroscopy (IR):

    • Hydroxyl (-OH) stretching vibrations (~3200–3600 cm⁻¹).

    • C-S stretching bands characteristic of thiopyran and thiophene rings.

  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to m/z182m/z \approx 182, confirming molecular weight.

Pharmaceutical Research

Compounds containing thiopyran and thiophene moieties are often investigated for their biological activities:

  • Antioxidant properties due to electron-rich sulfur atoms.

  • Potential as enzyme inhibitors (e.g., lipoxygenase inhibitors).

Material Science

The presence of sulfur-containing heterocycles makes such compounds candidates for use in electronic materials, such as organic semiconductors.

Synthetic Intermediates

This compound can serve as a building block for more complex molecules in medicinal chemistry or agrochemical research.

Research Directions

Future studies on (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol could focus on:

  • Optimizing synthetic routes to improve yield and scalability.

  • Investigating its biological activities through in vitro and in vivo assays.

  • Exploring its electronic properties for potential use in optoelectronics.

This article provides a foundational understanding of the compound’s structure, synthesis, and potential uses while highlighting areas for further research.

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